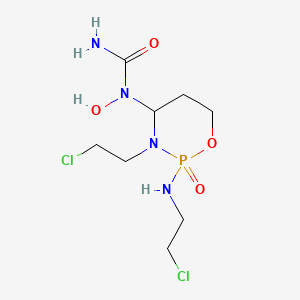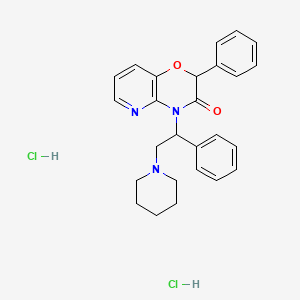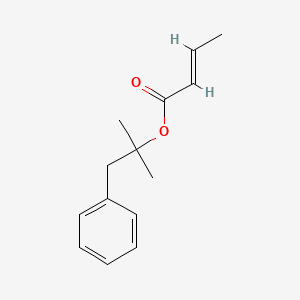
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is an organic compound that belongs to the class of phenoxyacrylate esters. This compound is characterized by the presence of a cyclopentyl ester group attached to the 3-position of the 2-propenoic acid moiety, with a 2,4-dichlorophenoxy substituent at the 3-position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- typically involves the esterification of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)- with cyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent and high yield of the desired ester. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methylpropyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, ethyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, methyl ester, (E)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is unique due to the presence of the cyclopentyl ester group, which can impart distinct chemical and physical properties
Properties
CAS No. |
53548-40-6 |
|---|---|
Molecular Formula |
C14H14Cl2O3 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
cyclopentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H14Cl2O3/c15-10-5-6-13(12(16)9-10)18-8-7-14(17)19-11-3-1-2-4-11/h5-9,11H,1-4H2/b8-7+ |
InChI Key |
LCMFUFZRXOSPGP-BQYQJAHWSA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(C1)OC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


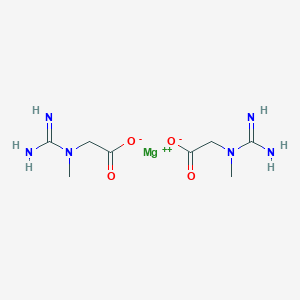
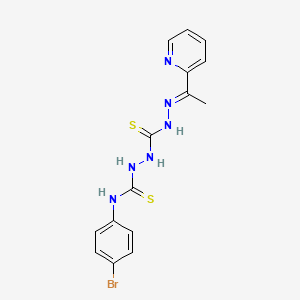

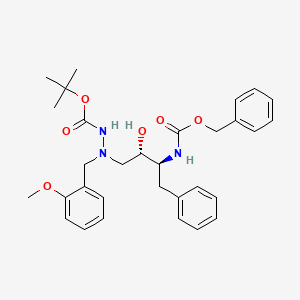
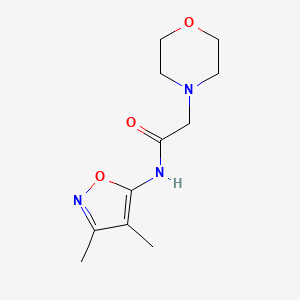
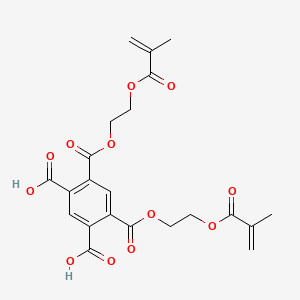
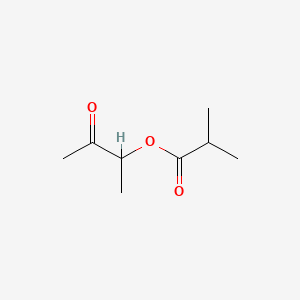
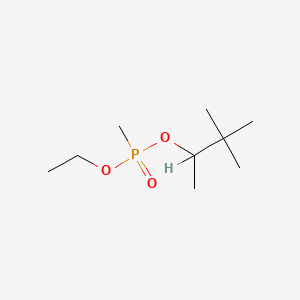
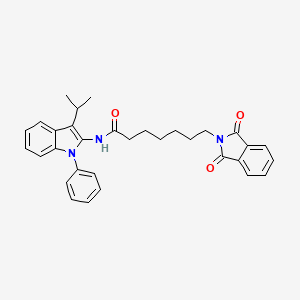
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
